molecular formula C22H43NaO6S B13799236 Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate CAS No. 68516-72-3

Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate

Cat. No.: B13799236
CAS No.: 68516-72-3
M. Wt: 458.6 g/mol
InChI Key: FOFVFERIDNIUBU-UHFFFAOYSA-M
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Description

Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate is a chemical compound with the molecular formula C22H43NaO6S. It is known for its unique structure, which includes a butyl ester, a hydroxyl group, and a sulfonate group attached to an octadecanoic acid backbone . This compound is often used in various industrial and research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate typically involves the esterification of octadecanoic acid with butanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and distillation is also common to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate involves its interaction with molecular targets such as cell membranes and proteins. The sulfonate group imparts hydrophilicity, while the butyl ester and hydrocarbon chain provide hydrophobic characteristics, making it an effective surfactant. This dual nature allows it to reduce surface tension and stabilize emulsions. The hydroxyl group can also participate in hydrogen bonding, further enhancing its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a butyl ester, hydroxyl group, and sulfonate group on an octadecanoic acid backbone. This structure imparts distinct surfactant properties, making it suitable for specialized applications where other surfactants may not perform as effectively .

Properties

CAS No.

68516-72-3

Molecular Formula

C22H43NaO6S

Molecular Weight

458.6 g/mol

IUPAC Name

sodium;1-butoxy-10-hydroxy-1-oxooctadecane-9-sulfonate

InChI

InChI=1S/C22H44O6S.Na/c1-3-5-7-8-10-13-16-20(23)21(29(25,26)27)17-14-11-9-12-15-18-22(24)28-19-6-4-2;/h20-21,23H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1

InChI Key

FOFVFERIDNIUBU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OCCCC)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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